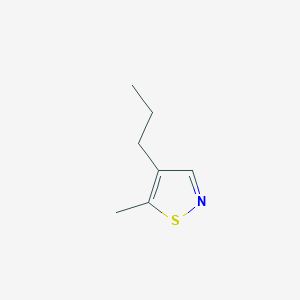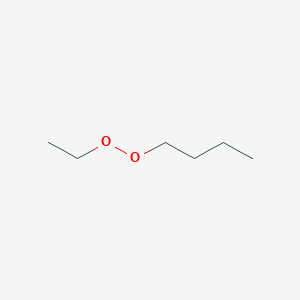
1-(Ethylperoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethylperoxy)butane is an organic compound that belongs to the class of peroxides It is characterized by the presence of an ethylperoxy group attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Ethylperoxy)butane can be synthesized through the reaction of butane with ethyl hydroperoxide under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the peroxide bond. Common catalysts include transition metal complexes and acids.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and stringent reaction conditions is crucial to achieve high yields and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Ethylperoxy)butane undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the peroxide group into alcohols or other functional groups.
Substitution: The ethylperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carbonyl compounds, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Ethylperoxy)butane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: The compound’s oxidative properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to generate reactive oxygen species.
Industry: It is used in the production of polymers and other materials where controlled oxidation is required.
Wirkmechanismus
The mechanism by which 1-(Ethylperoxy)butane exerts its effects involves the generation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, leading to oxidative stress and subsequent cellular responses. The pathways involved include the activation of oxidative stress response genes and the modulation of redox-sensitive signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(Hydroperoxy)butane: Similar in structure but contains a hydroperoxy group instead of an ethylperoxy group.
1-(Methylperoxy)butane: Contains a methylperoxy group, leading to different reactivity and applications.
1-(Butylperoxy)butane: Features a butylperoxy group, which affects its chemical properties and uses.
Uniqueness: 1-(Ethylperoxy)butane is unique due to its specific reactivity profile and the balance between its oxidative and reductive properties. This makes it particularly useful in applications where controlled oxidation is required, such as in polymer production and oxidative stress studies.
Eigenschaften
CAS-Nummer |
58380-62-4 |
|---|---|
Molekularformel |
C6H14O2 |
Molekulargewicht |
118.17 g/mol |
IUPAC-Name |
1-ethylperoxybutane |
InChI |
InChI=1S/C6H14O2/c1-3-5-6-8-7-4-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
OZCXMZAXJKGAIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



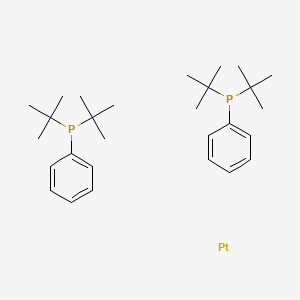
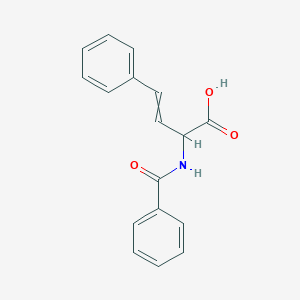
![1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene](/img/structure/B14621371.png)
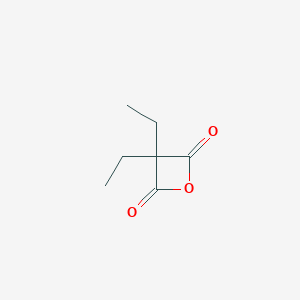

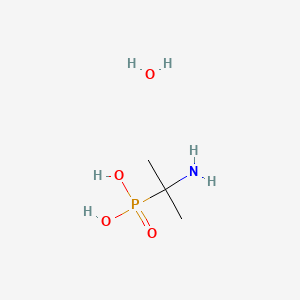

![4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline](/img/structure/B14621394.png)
![1-[(3-Isocyanatopropyl)sulfanyl]decane](/img/structure/B14621398.png)

![[1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one](/img/structure/B14621410.png)

